molecular formula C11H11N3OS B8467885 5-Amino-2-phenyl-thiazole-4-carboxylic acid methylamide

5-Amino-2-phenyl-thiazole-4-carboxylic acid methylamide

Cat. No. B8467885
M. Wt: 233.29 g/mol
InChI Key: YJQTXNXYUBLFGF-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A solution of 5-tert-butoxycarbonylamino-2-phenyl-thiazole-4-carboxylic acid methylamide (98 mg, 0.3 mmol) in dioxane (1.7 ml) was treated with HCl (1.7 ml, 4M dioxane solution) at ambient temperature and stirred for 3 days. The solvent was evaporated, and the residue was dissolved in ethyl acetate and extracted with sodium bicarbonate and brine. The organic layer was dried and the solvent was evaporated to yield the product as yellow solid (62 g, 90%) which was used without any further purification.
Name
5-tert-butoxycarbonylamino-2-phenyl-thiazole-4-carboxylic acid methylamide
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[N:6]=[C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[S:8][C:9]=1[NH:10]C(OC(C)(C)C)=O)=[O:4].Cl>O1CCOCC1>[CH3:1][NH:2][C:3]([C:5]1[N:6]=[C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[S:8][C:9]=1[NH2:10])=[O:4]

Inputs

Step One
Name
5-tert-butoxycarbonylamino-2-phenyl-thiazole-4-carboxylic acid methylamide
Quantity
98 mg
Type
reactant
Smiles
CNC(=O)C=1N=C(SC1NC(=O)OC(C)(C)C)C1=CC=CC=C1
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CNC(=O)C=1N=C(SC1N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88588.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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